molecular formula C20H15F3N4O2S2 B2987305 N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1171773-13-9

N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2987305
CAS No.: 1171773-13-9
M. Wt: 464.48
InChI Key: FAULBRIGNQWJMN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a hybrid molecule combining benzo[d]thiazole and thiazole moieties linked via an acetamide bridge. This compound is structurally analogous to multitarget ligands investigated for kinase inhibition and neurodegenerative disease applications, leveraging thiazole-based pharmacophores for biological activity .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c1-11-3-2-4-15-17(11)27-19(31-15)26-16(28)9-13-10-30-18(25-13)24-12-5-7-14(8-6-12)29-20(21,22)23/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAULBRIGNQWJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized by the following molecular formula:

  • Molecular Formula : C21H18F3N3O3SC_{21}H_{18}F_3N_3O_3S
  • Molecular Weight : 438.52 g/mol

This compound has been studied for its interactions with various biological targets. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression, similar to other compounds in its class.

Anticancer Activity

Recent studies have highlighted the anticancer properties of the compound. For instance, derivatives containing the benzothiazole moiety have demonstrated cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for various derivatives:

CompoundCell LineIC50 (μM)Reference
4fA5493.58
4fMCF715.36
4fHeLa10.00
SorafenibA5490.071

The compound exhibited significant cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM across different cancer cell lines, indicating its potential as a therapeutic agent against cancer.

The mechanisms underlying the anticancer activity include:

  • Inhibition of Kinases : The compound has been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis rates in cancer cells, as evidenced by flow cytometry analysis showing a rise from 0.89% to 37.83% in apoptotic cells after treatment with compound 4f for 24 hours .
  • Cell Cycle Arrest : The compound causes G2-M and S-phase arrest in the cell cycle, further contributing to its anticancer effects.

Case Studies

In a notable case study involving the synthesis and evaluation of benzothiazole derivatives, compounds similar to this compound were tested for their efficacy against various cancer types. The findings illustrated that these compounds not only inhibited cell proliferation but also demonstrated selectivity towards cancerous cells over normal cells, suggesting a favorable safety profile .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Table 3: Spectral and Analytical Data

Compound Key Spectral Features Reference
Target Compound Expected: IR νC=O ~1660 cm⁻¹, ¹H NMR δ 7.5–8.5 (aromatic) Inferred
2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (21) ¹H NMR: δ 2.31 (t, 2H), 7.14 (s, 1H)
4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) ¹³C NMR: δ 153.20 (C=N), GC-MS: m/z 286.03
  • IR/NMR : The acetamide C=O stretch (~1660–1682 cm⁻¹) and aromatic proton signals are consistent across analogues .
  • Mass Spectrometry : ESI-MS data (e.g., m/z 564.2 for 10h) confirm molecular integrity in trifluoromethoxy-containing derivatives .
Structure-Activity Relationships (SAR)
  • 4-Methyl Substitution: Enhances lipophilicity and antimicrobial potency (e.g., 107b vs. non-methylated analogues) .
  • Trifluoromethoxy Group : Improves metabolic stability and target affinity compared to methoxy or nitro groups (see vs. 8) .
  • Acetamide Linker : Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

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